5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine
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Overview
Description
5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of donor-acceptor cyclopropanes with primary amines such as benzylamines . The reaction conditions often include the use of Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share structural similarities with 5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine.
Benzylamines: Compounds like N-benzylpyrrolidine and benzylpiperidine also exhibit similar structural features.
Uniqueness
This compound is unique due to its specific combination of the pyrrolidine ring, benzyl group, and pyridine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H21N3 |
---|---|
Molecular Weight |
267.37 g/mol |
IUPAC Name |
5-(1-benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C17H21N3/c1-13-10-15(11-19-17(13)18)16-8-5-9-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3,(H2,18,19) |
InChI Key |
BGPKIXQFKWCCHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C2CCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
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